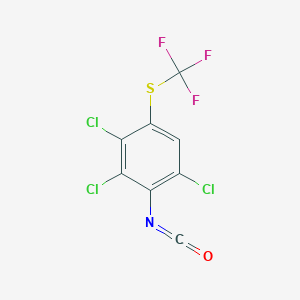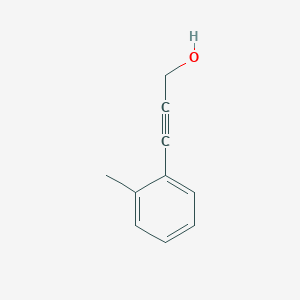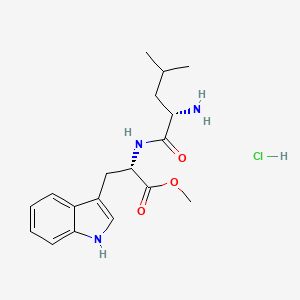
Leu-Trp-OMe HCl
Overview
Description
Leucyl-tryptophan methyl ester hydrochloride, commonly known as Leu-Trp-OMe HCl, is a dipeptide derivative composed of leucine and tryptophan. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Leu-Trp-OMe HCl, also known as L-Tryptophan methyl ester hydrochloride, is a biochemical compound used in proteomics research It’s known that l-tryptophan, a component of this compound, is involved in various biochemical pathways, including the kynurenine pathway .
Mode of Action
It’s known that l-tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of n - (2-aminobenzoyl)-l-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It’s also used in the synthesis of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Biochemical Pathways
L-Tryptophan, a component of this compound, is involved in several biochemical pathways. One of the key pathways is the kynurenine pathway, which is thought to be involved in the immune resistance of malignant tumors through T-cell inactivation caused by Tryptophan depletion and metabolite accumulation .
Pharmacokinetics
The compound’s molecular weight is 36788 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound is used in the synthesis of other bioactive compounds, which could have various effects depending on their specific mechanisms of action .
Action Environment
It’s known that the compound should be stored at ≤ -4 °c , indicating that temperature could be an important factor in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucyl-tryptophan methyl ester hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. The synthesis typically involves the coupling of protected amino acids, followed by deprotection and cleavage from the resin.
In solution-phase synthesis, the dipeptide is formed by coupling the protected leucine and tryptophan methyl ester hydrochloride using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of Leucyl-tryptophan methyl ester hydrochloride involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often using automated peptide synthesizers for efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Leucyl-tryptophan methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Leucyl-tryptophan alcohol.
Substitution: Leucyl-tryptophan derivatives with various functional groups.
Scientific Research Applications
Leucyl-tryptophan methyl ester hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a model compound for drug development and in the design of peptide-based therapeutics.
Industry: In the production of peptide-based materials and as a reagent in biochemical assays.
Comparison with Similar Compounds
Leucyl-tryptophan methyl ester hydrochloride is unique due to its specific combination of leucine and tryptophan residues. Similar compounds include:
Phenylalanyl-tryptophan methyl ester hydrochloride: Contains phenylalanine instead of leucine.
Leucyl-phenylalanine methyl ester hydrochloride: Contains phenylalanine instead of tryptophan.
Tryptophan methyl ester hydrochloride: Contains only tryptophan.
These compounds share similar reactivity but differ in their specific interactions and applications due to the varying side chains of the amino acids involved.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXREJDKHROOB-DMLYUBSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-36-9 | |
| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)

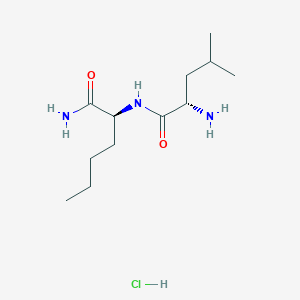
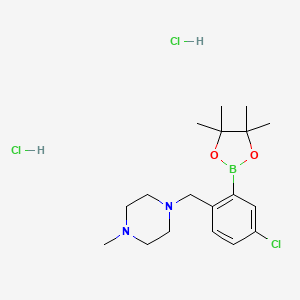
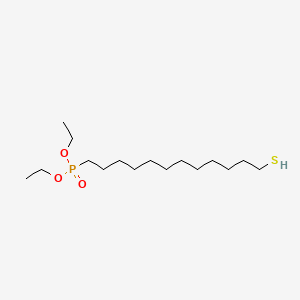
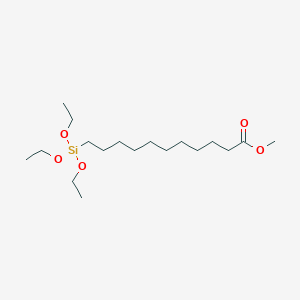
![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)




